molecular formula C₁₈H₂₃NaO₅S B122066 Sodium 17beta-estradiol sulfate CAS No. 4999-79-5

Sodium 17beta-estradiol sulfate

Cat. No. B122066
CAS RN: 4999-79-5
M. Wt: 374.4 g/mol
InChI Key: LMJQCTISQYSLPF-CMZLOHJFSA-M
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Description

Sodium 17beta-estradiol sulfate, also known as E2S, is a natural, endogenous steroid and an estrogen ester . It is biologically inactive but can be converted by steroid sulfatase into estradiol, which is a potent estrogen . It is used in various hormone therapy products for managing conditions associated with reduced estrogen .


Molecular Structure Analysis

The molecular formula of Sodium 17beta-estradiol sulfate is C18H23NaO5S . Its average mass is 374.427 Da and its monoisotopic mass is 374.116394 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium 17beta-estradiol sulfate have been described in various databases. For instance, ChemSpider provides information on its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties .

Scientific Research Applications

Modulatory Effects on Inflammation

Sodium 17beta-estradiol sulfate demonstrates modulatory effects on inflammation. In experimental models of colitis, 17beta-estradiol has shown both anti-inflammatory and proinflammatory effects, suggesting a complex interaction with estrogen receptors and antioxidant activity. This could partially explain the variability in clinical trial results regarding estrogen's impact on inflammatory diseases (Verdú et al., 2002).

Cardiovascular Protection

Research indicates that chronic 17beta-estradiol replacement can enhance nitric oxide-mediated vasodilation of the coronary microcirculation in models, suggesting a protective mechanism for the coronary circulation. These effects are achieved through enhanced NO production by the endothelium, independent of changes in NO sensitivity of the vascular smooth muscle (Thompson et al., 2000).

Influence on Cellular Structure and Function

17beta-Estradiol has been shown to affect human endothelial structure and function by increasing cell volume, apical surface, and elasticity, mediated by plasma membrane Na+/H+ exchange. This suggests a role in vasoprotection and potentially in the modulation of cardiovascular disease risk (Hillebrand et al., 2006).

Environmental Impact and Degradation

Studies have focused on the degradation and metabolite formation of 17beta-estradiol-3-sulphate in the environment, particularly in pasture soils. This research helps understand the persistence and transformation of estrogenic substances in agricultural settings, which is critical for assessing environmental exposure risks (Scherr et al., 2009).

Neuroprotective and Cognitive Effects

Research into neurosteroids like 17beta-estradiol suggests potential neuroprotective effects against retinal degeneration and ischemia-reperfusion injury in the brain. Such studies highlight the role of estrogenic substances in neuronal survival and function post-injury, with implications for therapeutic interventions in neurodegenerative diseases (Bucolo & Drago, 2004).

Safety And Hazards

Sodium 17beta-estradiol sulfate may cause skin, eye, and respiratory tract irritation . It is recommended to be used only for research and development by, or directly under the supervision of, a technically qualified individual .

Future Directions

Future research could focus on the degradation of Sodium 17beta-estradiol sulfate in complex environments with multiple carbon and nitrogen sources . Additionally, the development of more specifically targeted drugs for the management of cardiovascular diseases in men and women could be a potential area of research .

properties

IUPAC Name

sodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJQCTISQYSLPF-CMZLOHJFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964483
Record name Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 17beta-estradiol sulfate

CAS RN

4999-79-5
Record name Estradiol-3-sulfate, sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004999795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17-diol (17b)-, 3-(hydrogen sulfate), sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 17.BETA.-ESTRADIOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM8TR56GZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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